

comparing PK44 and sitagliptin efficacy

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Compound of Interest

Compound Name: PK44

Cat. No.: B1139116

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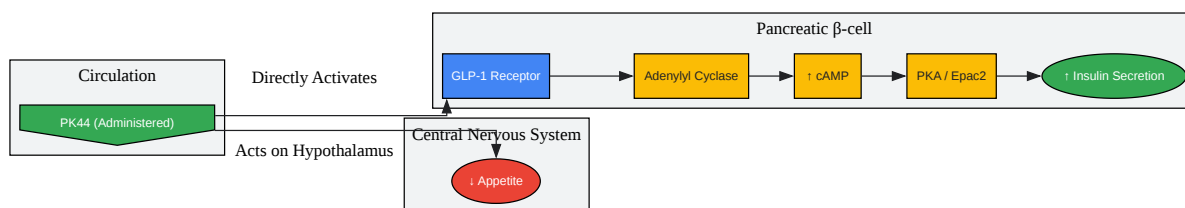
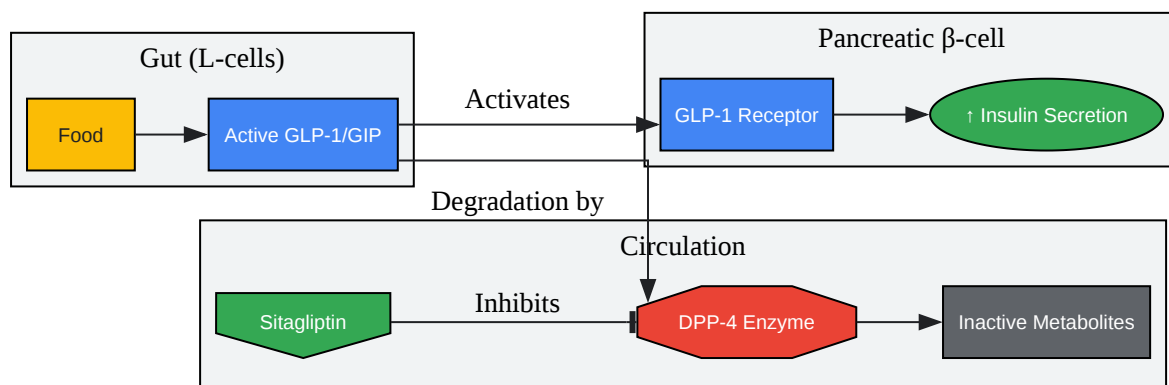
Overview of Mechanisms of Action

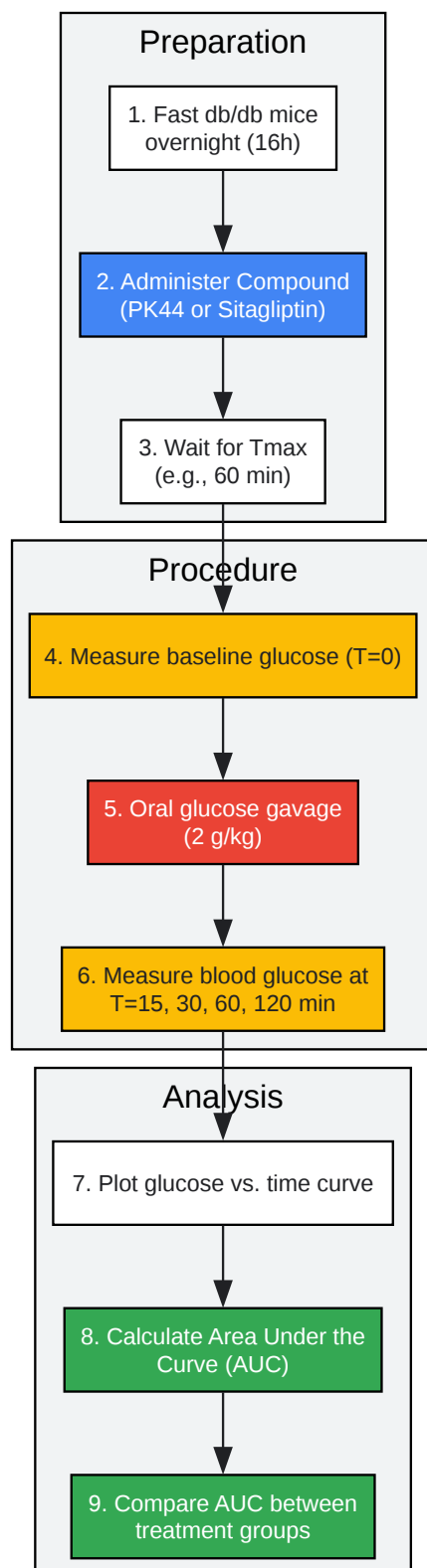
Sitagliptin is an orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor. Its mechanism involves preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP). This increases the levels of active incretins, which in turn enhance glucose-dependent insulin secretion and suppress glucagon secretion.

PK44, our hypothetical agent, is a potent and selective glucagon-like peptide-1 receptor (GLP-1R) agonist. It directly binds to and activates the GLP-1R, a G-protein coupled receptor, primarily in pancreatic β -cells, to stimulate insulin release in a glucose-dependent manner. This direct agonism is designed to offer a more potent glycemic control compared to indirect methods like DPP-4 inhibition.

Signaling Pathway Comparison

The distinct mechanisms are visualized below. Sitagliptin acts upstream by preserving endogenous incretins, while **PK44** directly engages the downstream receptor.





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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com